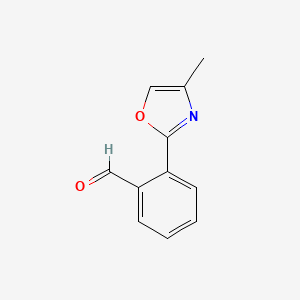![molecular formula C12H17BrO B13187650 [(4-Bromo-3-methylbutoxy)methyl]benzene CAS No. 87974-13-8](/img/structure/B13187650.png)
[(4-Bromo-3-methylbutoxy)methyl]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(4-Bromo-3-methylbutoxy)methyl]benzene is an organic compound that features a benzene ring substituted with a bromine atom and a 3-methylbutoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(4-Bromo-3-methylbutoxy)methyl]benzene typically involves a multi-step processThe reaction conditions often involve the use of bromine (Br2) and a catalyst such as iron(III) bromide (FeBr3) for the bromination step . The nucleophilic substitution can be carried out using an appropriate alkoxide under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
[(4-Bromo-3-methylbutoxy)methyl]benzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of the corresponding hydrocarbon.
Common Reagents and Conditions
Substitution: Reagents such as sodium alkoxides or amines can be used for nucleophilic substitution reactions.
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an alkoxide can yield an ether, while oxidation can produce a phenol or ketone.
Aplicaciones Científicas De Investigación
[(4-Bromo-3-methylbutoxy)methyl]benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be utilized in the study of biochemical pathways and enzyme interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which [(4-Bromo-3-methylbutoxy)methyl]benzene exerts its effects involves interactions with molecular targets such as enzymes or receptors. The bromine atom and the 3-methylbutoxy group can influence the compound’s reactivity and binding affinity, affecting various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Bromo-2-methyl-1-(3-methylbutoxy)benzene
- 4-Bromo-3-methylbenzonitrile
- Methyl 4-bromo-3-methylbenzoate
Uniqueness
[(4-Bromo-3-methylbutoxy)methyl]benzene is unique due to its specific substitution pattern on the benzene ring, which can lead to distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it valuable for targeted applications in research and industry.
Propiedades
Número CAS |
87974-13-8 |
|---|---|
Fórmula molecular |
C12H17BrO |
Peso molecular |
257.17 g/mol |
Nombre IUPAC |
(4-bromo-3-methylbutoxy)methylbenzene |
InChI |
InChI=1S/C12H17BrO/c1-11(9-13)7-8-14-10-12-5-3-2-4-6-12/h2-6,11H,7-10H2,1H3 |
Clave InChI |
JBUXPZQPAZDINP-UHFFFAOYSA-N |
SMILES canónico |
CC(CCOCC1=CC=CC=C1)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


methanol](/img/structure/B13187568.png)
![Propyl[1-(thiophen-2-yl)ethyl]amine](/img/structure/B13187570.png)
![2-[(4-Methylpiperazin-1-yl)methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B13187573.png)
![N-[2-(Piperidin-3-yl)ethyl]cyclohexanesulfonamide](/img/structure/B13187599.png)
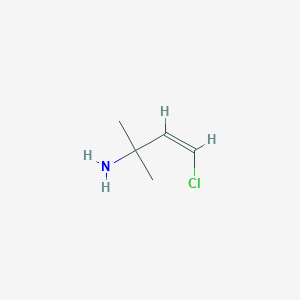
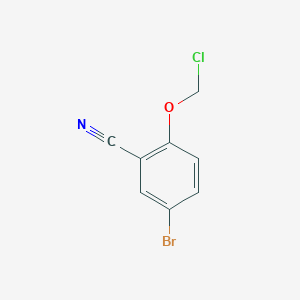
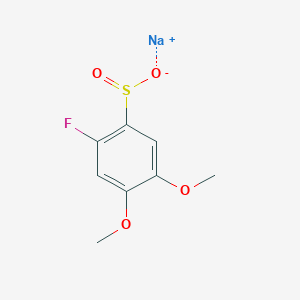


![{3-[3-(3-fluorophenyl)-1H-pyrazol-5-yl]propyl}(methyl)amine dihydrochloride](/img/structure/B13187629.png)
![Bicyclo[6.1.0]nonane-4-carboxylic acid](/img/structure/B13187632.png)
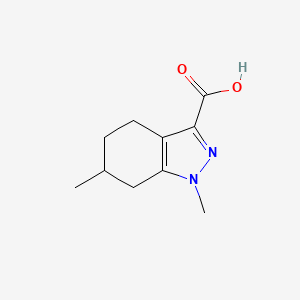
![3-[1-(1,3-Dioxolan-2-yl)cyclohexyl]propan-1-amine](/img/structure/B13187643.png)
